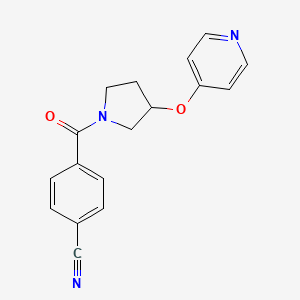

4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c18-11-13-1-3-14(4-2-13)17(21)20-10-7-16(12-20)22-15-5-8-19-9-6-15/h1-6,8-9,16H,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIFYEPEODNGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under controlled conditions The pyridine ring is then introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry due to its structural characteristics, which allow for interactions with biological targets. Research indicates that derivatives of this compound can act as effective inhibitors of specific enzymes involved in disease processes. For instance, the compound's ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting cancer and other diseases.

Case Studies

- Anticancer Activity : A study demonstrated that compounds structurally related to 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibited significant antiproliferative effects against various cancer cell lines, suggesting a mechanism that may involve inhibition of cell cycle progression and induction of apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine and pyrrolidine rings could enhance potency against specific cancer types .

- Antimicrobial Properties : Another investigation highlighted the antibacterial activity of related compounds against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Pharmacological Insights

The pharmacological profile of this compound indicates its role as a modulator of neurotransmitter receptors. This is particularly relevant in neuropharmacology, where compounds that interact with muscarinic acetylcholine receptors are being explored for their potential in treating neurodegenerative diseases.

Neuropharmacology Applications

- Muscarinic Receptor Modulation : Research has shown that derivatives can selectively bind to muscarinic receptors, which are implicated in cognitive function and memory. These findings support the exploration of the compound in developing treatments for conditions like Alzheimer's disease .

- Imaging Probes : The compound's structural features have been utilized to develop radiolabeled imaging probes for positron emission tomography (PET). These probes are designed for non-invasive visualization of receptor subtypes in the brain, aiding in the diagnosis and monitoring of neurological disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Pyrrolidine-carbonyl-benzonitrile core : Provides rigidity and hydrogen-bonding capability.

- Pyridin-4-yloxy substituent : Enhances π-π stacking and electron-withdrawing properties.

Comparisons with analogs are summarized below:

Table 1: Structural and Functional Comparisons

*Calculated based on formula.

Key Differences and Implications

Carbazole-phenoxazine derivatives have extended π-systems, improving luminescence efficiency in OLEDs but reducing solubility compared to the target compound.

Substituent Effects: The pyridin-4-yloxy group in the target and quinoline derivatives facilitates π-π interactions, critical for both OLED charge transport and drug-receptor binding. Trifluoromethyl groups in increase lipophilicity, enhancing blood-brain barrier penetration, a feature absent in the target compound.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~309 vs. 500–650 in analogs) suggests better solubility and bioavailability, advantageous for pharmaceutical applications.

Research Findings

- OLED Applications: Phenoxazine-carbazole derivatives exhibit superior thermally activated delayed fluorescence (TADF) due to their rigid, planar structures. The target compound’s smaller aromatic system may limit TADF efficiency but improve processability.

- Pharmaceutical Potential: Quinoline derivatives show nanomolar inhibition of kinases, attributed to the planar quinoline core. The target’s pyrrolidine may disrupt planarity, reducing affinity but improving selectivity.

- Synthetic Accessibility: Piperidine analogs are more synthetically challenging due to additional amino and methoxy groups, whereas the target compound’s simpler structure allows scalable synthesis.

Biological Activity

4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridine moiety linked to a pyrrolidine carbonyl group, which is essential for its biological activity. The structural representation is as follows:

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and benzonitrile have been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One study reported IC50 values of 1.03 µM for A549 cells, indicating potent inhibitory activity compared to standard treatments .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes linked to cancer progression. Structure-activity relationship studies suggest that modifications to the pyrrolidine ring enhance inhibitory potency against kinases involved in tumor growth. For example, the introduction of substituents on the pyridine ring significantly improved the binding affinity to c-Met kinase, a target in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased solubility and bioavailability |

| Substitution at the 4-position | Enhanced enzyme binding affinity |

| Alteration of the carbonyl | Improved selectivity towards cancerous cells |

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives of this compound showed promising results in inhibiting growth in various cancer cell lines, with some compounds exhibiting over 6-fold greater activity than conventional chemotherapeutics .

- Molecular Docking Studies : Computational modeling revealed that this compound binds effectively to the active site of c-Met kinase, suggesting a potential mechanism for its anticancer effects. The docking scores indicated favorable interactions with critical amino acid residues within the enzyme's binding pocket .

- Apoptosis Induction : Further investigations indicated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by acridine orange staining assays, which showed marked differences in cell viability between treated and untreated groups .

Q & A

Q. What are the optimal synthetic routes for 4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyridinyl-pyrrolidine intermediates with benzonitrile derivatives. Key steps include:

-

Nucleophilic substitution : Pyridin-4-ol reacts with pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the pyridin-4-yloxy-pyrrolidine intermediate .

-

Carbonyl coupling : The intermediate is then coupled with 4-cyanobenzoyl chloride via a Schlenk line to avoid moisture-sensitive side reactions.

-

Optimization parameters :

-

Temperature: Maintain 0–5°C during coupling to minimize side-product formation.

-

Solvent choice: Anhydrous DMF or THF improves reaction efficiency.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

-

Single-crystal X-ray diffraction (SC-XRD) : Provides definitive proof of molecular geometry. Use SHELX-97 for structure refinement, with data collected at 193 K to reduce thermal motion artifacts. Key metrics: , data-to-parameter ratio > 12.5 .

-

NMR spectroscopy : and NMR in DMSO- resolve aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ 118–120 ppm).

-

FT-IR : Confirm nitrile (C≡N) stretch at ~2230 cm and carbonyl (C=O) at ~1680 cm .

- Data Table :

| Technique | Key Parameters | Reference |

|---|---|---|

| SC-XRD | , | |

| NMR | 400 MHz, DMSO-, δ 8.3 ppm (pyridyl H) |

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties for applications in OLEDs or TADF materials?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. Use B3LYP/6-31G(d) basis sets for geometry optimization.

- TD-DFT : Predict excited-state properties (e.g., singlet-triplet energy gaps < 0.3 eV for TADF activity). Compare with experimental UV-Vis and fluorescence spectra .

- OLED Relevance : The pyridinyl-pyrrolidine moiety enhances electron mobility, while the nitrile group stabilizes the LUMO level for blue-emitting applications .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

- Methodological Answer :

- Scenario : Discrepancies in bond lengths (e.g., C-N vs. C≡N in NMR vs. XRD).

- Resolution Steps :

Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) that may distort XRD-derived bond lengths .

Cross-Validation : Use Raman spectroscopy to confirm vibrational modes consistent with XRD geometry .

Q. What strategies mitigate toxicity risks during pharmacological studies involving this compound?

- Methodological Answer :

- In vitro assays : Conduct MTT assays on HEK-293 cells to determine IC values.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Structural Modifications : Introduce hydroxyl or fluorine groups to reduce cytotoxicity while retaining activity (see related API derivatives in ).

Methodological Best Practices

- Crystallization : Use slow evaporation of acetonitrile/water (1:1) to grow diffraction-quality crystals .

- Handling Hygroscopic Intermediates : Store under argon and use molecular sieves during reactions .

- Data Reproducibility : Replicate XRD measurements across multiple crystals to confirm unit-cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.